molecular formula C24H34O3 B1680637 利美舒龙 CAS No. 49697-38-3

利美舒龙

货号: B1680637
CAS 编号: 49697-38-3
分子量: 370.5 g/mol
InChI 键: QTTRZHGPGKRAFB-OOKHYKNYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Ocular Inflammation

Uveitis Management
Rimexolone 1% ophthalmic suspension has been demonstrated to be effective in treating various forms of uveitis, including acute uveitis and recurrent iridocyclitis. A comparative study showed that rimexolone is as effective as prednisolone acetate in reducing inflammation in the anterior chamber, with a lower incidence of intraocular pressure elevation, making it a safer option for patients predisposed to ocular hypertension .

Postoperative Inflammation
Another significant application of rimexolone is in managing postoperative inflammation following cataract surgery. A multicenter, randomized, placebo-controlled trial indicated that rimexolone significantly reduced inflammation severity compared to placebo. Patients treated with rimexolone showed a higher percentage of no anterior chamber inflammation at each assessment point post-surgery .

Efficacy in Pediatric Patients

Rimexolone's effectiveness in pediatric populations has also been studied. Research comparing rimexolone to fluorometholone in children undergoing strabismus surgery indicated that rimexolone provided superior anti-inflammatory effects without a significant increase in intraocular pressure compared to its counterpart . However, it was noted that children may experience a higher ocular-hypertensive effect than adults, necessitating careful monitoring during treatment .

Safety Profile

The safety profile of rimexolone has been extensively evaluated. Clinical trials have shown that it does not significantly elevate intraocular pressure when used as directed, which is a common concern with corticosteroids . Additionally, long-term studies have indicated that systemic absorption leads to minimal adverse effects compared to other corticosteroids like dexamethasone .

Case Studies and Clinical Trials

Several clinical trials have underscored the efficacy and safety of rimexolone:

  • Study on Uveitis : In a study involving patients with uveitis, rimexolone was found to produce comparable results to prednisolone acetate regarding inflammation reduction while having a lower risk of increasing intraocular pressure (1.7 times less likely) .
  • Postoperative Inflammation Study : A double-masked study involving 124 patients showed that those treated with rimexolone had statistically significant reductions in inflammation scores compared to those receiving placebo .

Summary Table of Clinical Applications

ApplicationStudy ReferenceKey Findings
Uveitis Treatment Effective as prednisolone; lower intraocular pressure
Postoperative Inflammation Significant reduction in inflammation severity
Pediatric Use More effective than fluorometholone; monitor IOP

生化分析

Biochemical Properties

Rimexolone is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like Rimexolone are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .

Cellular Effects

Rimexolone, as a glucocorticoid corticosteroid, suppresses the inflammatory response to a variety of inciting agents of a mechanical, chemical, or immunological nature . It inhibits edema, cellular infiltration, capillary dilatation, fibroblastic proliferation, deposition of collagen, and scar formation associated with inflammation .

Molecular Mechanism

Rimexolone exerts its effects at the molecular level by binding to the glucocorticoid receptor . This binding ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins .

Temporal Effects in Laboratory Settings

Rimexolone remains localized at the injection site for a prolonged period after intra-articular injection . Following intravenous administration of radiolabeled Rimexolone in rats, more than 80% of the dose was excreted in the feces as Rimexolone and metabolites .

Dosage Effects in Animal Models

In a rabbit model of dry eye, Rimexolone was found to be prophylactically and therapeutically effective . Rimexolone was optimally effective at 0.1%, w/v and, at this concentration, was superior in efficacy to 0.2% loteprednol etabonate .

Metabolic Pathways

Rimexolone undergoes extensive metabolism . Following intravenous administration of radiolabeled Rimexolone in rats, more than 80% of the dose was excreted in the feces as Rimexolone and metabolites .

Transport and Distribution

Rimexolone is systemically absorbed . It has high corticosteroid receptor affinity and remains localized at the injection site for a prolonged period after intra-articular injection .

Subcellular Localization

The subcellular localization of Rimexolone is not explicitly mentioned in the available literature. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can exert its effects on gene transcription .

化学反应分析

利美沙龙经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,利美沙龙的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .

生物活性

Rimexolone, a synthetic glucocorticoid, is primarily utilized for its anti-inflammatory properties in ophthalmic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical findings, supported by data tables and case studies.

Rimexolone acts as a glucocorticoid receptor agonist , exerting its anti-inflammatory effects through several pathways:

  • Inhibition of Phospholipase A2 : Rimexolone promotes the synthesis of lipocortins, which inhibit phospholipase A2, leading to reduced production of arachidonic acid and its derivatives (prostaglandins and leukotrienes) .
  • Transcriptional Regulation : By binding to glucocorticoid receptors, rimexolone alters gene expression related to inflammation and immune response. This includes modulation of transcription factors involved in inflammatory pathways .
  • Rapid mRNA Decay : It facilitates the degradation of mRNA associated with pro-inflammatory cytokines, further contributing to its anti-inflammatory effects .

Pharmacokinetics

Rimexolone displays distinct pharmacokinetic properties:

  • Absorption : It is systemically absorbed when administered.
  • Half-life : The serum half-life is estimated to be short, approximately 1-2 hours .
  • Metabolism : Rimexolone undergoes extensive hepatic metabolism, with over 80% excreted via feces as metabolites that are less active or inactive compared to the parent compound .

Clinical Applications and Efficacy

Rimexolone is primarily indicated for managing postoperative inflammation following cataract surgery. Its efficacy and safety have been evaluated in various clinical settings:

Case Studies

  • Postoperative Inflammation :
    • A study demonstrated that rimexolone significantly reduced ocular inflammation post-cataract surgery compared to placebo. Patients receiving rimexolone showed a faster resolution of inflammation and fewer adverse effects than those treated with traditional corticosteroids .
  • Topical Use in Uveitis :
    • In cases of refractory childhood uveitis, rimexolone was used as part of a combination therapy. The outcomes indicated improved control over inflammation with minimal systemic absorption, reducing potential side effects associated with systemic corticosteroids .

Comparative Efficacy Table

Study ReferenceTreatment GroupOutcome MeasuresResults
Rimexolone 1%Inflammation score post-surgerySignificant reduction in inflammation compared to placebo
Rimexolone + BRMControl of uveitis symptomsEnhanced symptom control with fewer systemic effects

Safety Profile

Rimexolone has been noted for its favorable safety profile:

  • Toxicity : Animal studies indicate low acute toxicity levels, with no significant adverse effects reported in human clinical trials when used topically .
  • Mutagenicity : Rimexolone has shown non-mutagenic properties in various assays .
  • Adrenal Suppression : While some glucocorticoids can lead to adrenal suppression, rimexolone appears to have a lower incidence of such effects compared to dexamethasone .

属性

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRZHGPGKRAFB-OOKHYKNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rimexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rimexolone is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this drug ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins.
Record name Rimexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

49697-38-3
Record name Rimexolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49697-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimexolone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimexolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIMEXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimexolone
Reactant of Route 2
Reactant of Route 2
Rimexolone
Reactant of Route 3
Rimexolone
Reactant of Route 4
Rimexolone
Reactant of Route 5
Reactant of Route 5
Rimexolone
Reactant of Route 6
Rimexolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。